

MI-136: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MI-136
Cat. No.: B15544508

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Introduction

MI-136 is a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI).[1] This interaction is a critical driver in certain types of cancers, particularly MLL-rearranged leukemias and some solid tumors. By disrupting the menin-MLL complex, **MI-136** and its analogs represent a targeted therapeutic strategy to inhibit the transcription of key oncogenes such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in cancer cells.[2] These application notes provide a comprehensive overview of the dosage and administration of **MI-136** in in vivo mouse models based on available preclinical data.

Mechanism of Action

MI-136 functions by binding to menin, which prevents its interaction with the MLL protein. In MLL-rearranged leukemias, the MLL fusion proteins require menin to drive the expression of leukemogenic target genes.[3][4] By inhibiting this interaction, **MI-136** effectively suppresses the transcription of downstream targets like HOXA9 and MEIS1.[2] Additionally, the menin-MLL interaction has been implicated in other cancers. In prostate cancer, **MI-136** can block

androgen receptor (AR) signaling.[1] In endometrial cancer, it has been shown to downregulate components of the Hypoxia-Inducible Factor (HIF) pathway.[2][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for **MI-136** and its analogs.

Table 1: In Vitro Activity of **MI-136**

Parameter	Value	Assay	Reference
IC ₅₀ (menin-MLL PPI)	31 nM	Fluorescence Polarization	[1]
Kd (menin-MLL PPI)	23.6 nM	Isothermal Titration Calorimetry	[1]
IC ₅₀ (LNCaP cells)	5.59 μM	Cell Proliferation Assay	[1]
IC ₅₀ (VCaP cells)	7.15 μM	Cell Proliferation Assay	[1]
IC ₅₀ (22rv1 cells)	5.37 μM	Cell Proliferation Assay	[1]
IC ₅₀ (Endometrial Cancer Organoids)	4.5 μM	Cell Viability Assay	[2][5]

Table 2: In Vivo Dosage and Administration of **MI-136** and Analogs in Mouse Models

Compound	Mouse Model	Dosage	Administration Route	Dosing Schedule	Outcome	Reference
MI-136	VCaP Xenografts (Castration-Resistant Prostate Cancer)	40 mg/kg	Intraperitoneal (IP)	5 days a week	Significant decrease in tumor growth	[1]
MI-463	MLL-AF9 Leukemia	50 mg/kg	Oral Gavage (p.o.)	Twice daily for 10 days	~70% increase in median survival	
MI-503	MLL-AF9 Leukemia	80 mg/kg	Oral Gavage (p.o.)	Twice daily for 10 days	~45% increase in median survival	

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of MI-136 in a Prostate Cancer Xenograft Model

This protocol is based on the study of **MI-136** in a castration-resistant VCaP tumor model.[1]

1. Materials:

- **MI-136**
- Vehicle (e.g., DMSO, saline, or a solution of PEG400, Tween 80, and saline)
- Sterile 1 mL syringes with 25-27 gauge needles
- VCaP cells
- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Matrigel (optional)

2. Animal Model Preparation:

- VCaP cells are harvested and resuspended in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.
- Subcutaneously inject the VCaP cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Dosing Solution Preparation:

- Prepare a stock solution of **MI-136** in a suitable solvent like DMSO.
- On each treatment day, dilute the stock solution with a sterile vehicle to the final concentration for a 40 mg/kg dose. The final injection volume should be appropriate for the size of the mouse (typically < 200 µL).

4. Administration:

- Administer **MI-136** or vehicle via intraperitoneal injection at a dose of 40 mg/kg.
- The dosing schedule is 5 consecutive days per week.

5. Monitoring and Endpoints:

- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Oral Gavage (p.o.) Administration of Menin-MLL Inhibitors in a Leukemia Mouse Model

This protocol is based on studies with **MI-136** analogs, MI-463 and MI-503, in an MLL-AF9 leukemia model.

1. Materials:

- **MI-136** or its analogs
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Sterile oral gavage needles
- MLL-AF9 leukemia cells
- Syngeneic mice (e.g., C57BL/6)

2. Animal Model Preparation:

- Transplant MLL-AF9 leukemia cells into recipient mice via tail vein injection.
- Allow the leukemia to establish for a set period (e.g., 5 days).

3. Dosing Solution Preparation:

- Prepare a suspension of the menin-MLL inhibitor in the oral vehicle at the desired concentration. For example, for a 50 mg/kg dose in a 20g mouse, prepare a solution where 100 μ L contains 1 mg of the compound.

4. Administration:

- Administer the compound or vehicle via oral gavage.
- The dosing schedule is twice daily for a specified duration (e.g., 10 consecutive days).

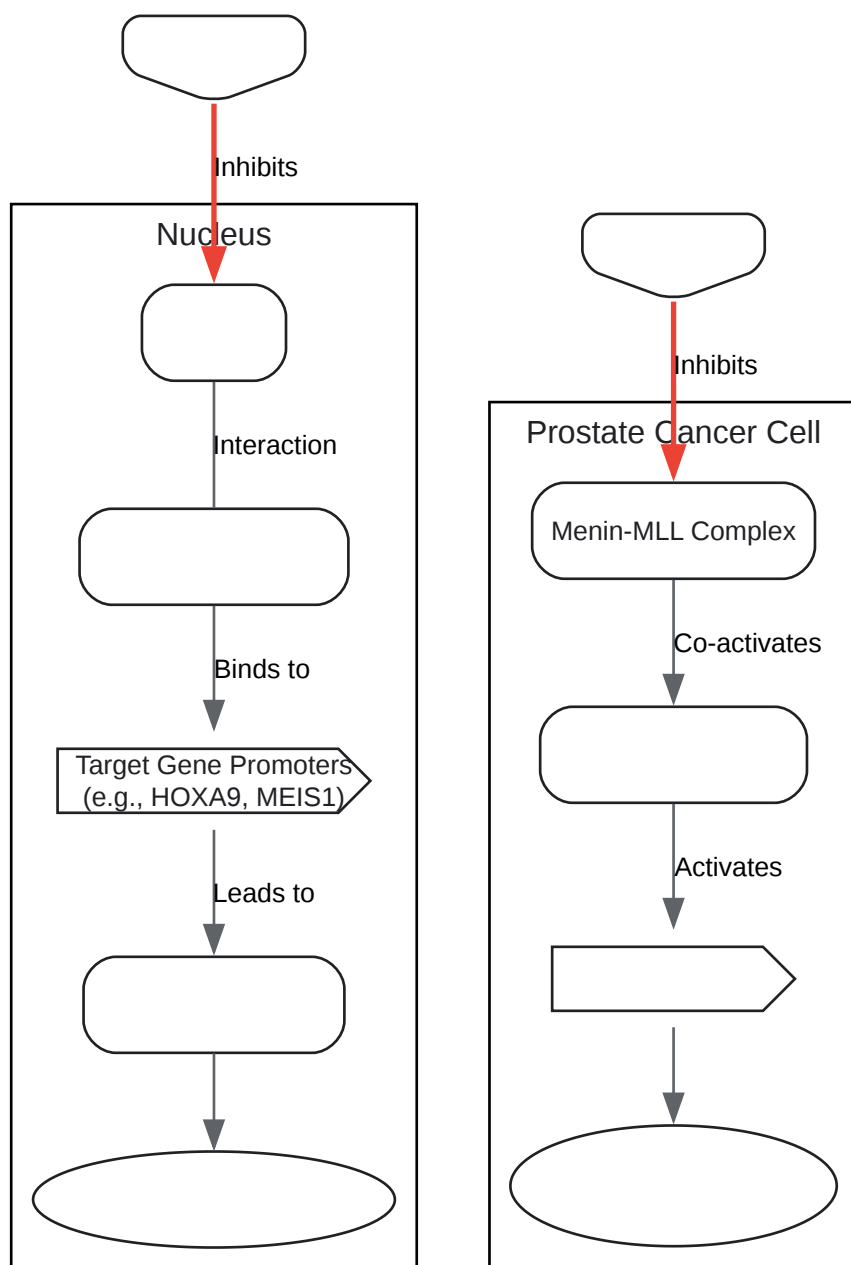
5. Monitoring and Endpoints:

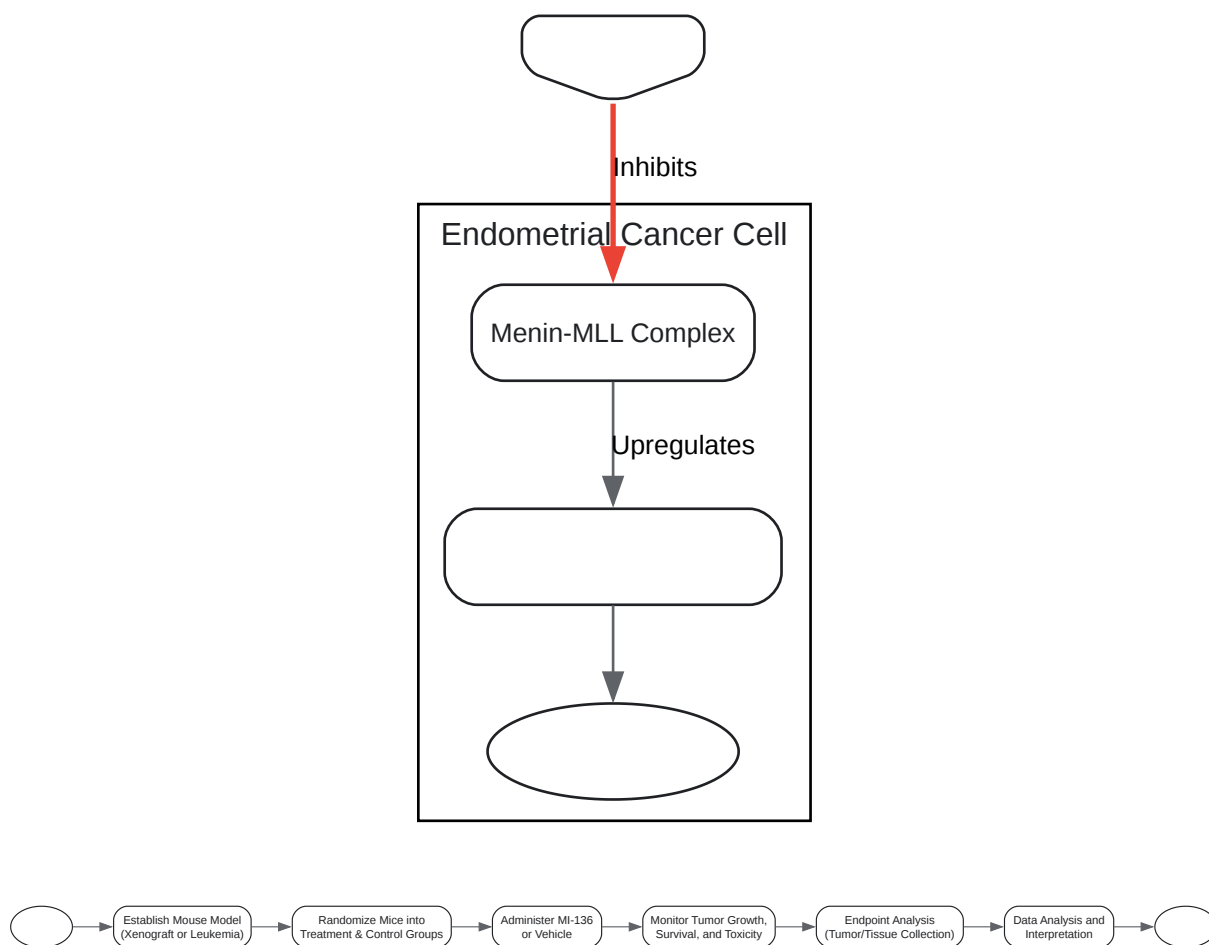
- Monitor the mice for signs of leukemia progression and toxicity (e.g., weight loss, ruffled fur, lethargy).
- Track survival of the different treatment groups.
- At specific time points or at the terminal endpoint, collect peripheral blood, bone marrow, and spleen to assess leukemia burden (e.g., by flow cytometry for leukemic markers).

Signaling Pathways and Visualizations

Menin-MLL Interaction and Downstream Effects

The primary mechanism of **MI-136** is the disruption of the menin-MLL interaction, which has diverse downstream effects depending on the cellular context.





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